7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that combines a thiadiazole ring with a thiazolopyrimidine core, making it a subject of extensive research.
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . H. pylori is a well-known bacterium that colonizes the human stomach and causes gastrointestinal infection . The urease enzyme is essential for the colonization of H. pylori in gastric mucosa .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH level essential for the survival of H. pylori . This could potentially lead to the treatment of infections caused by this bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common method starts with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol intermediate. This intermediate is then reacted with various reagents to form the final compound. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit specific enzymes makes it a candidate for further biological studies .
Medicine
In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
2-Amino-5-mercapto-1,3,4-thiadiazole: Used in various chemical reactions and known for its antimicrobial properties.
7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic Acid: Used in the synthesis of beta-lactam antibiotics.
Uniqueness
What sets 7-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5h-thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of a thiadiazole ring with a thiazolopyrimidine core. This structure provides it with unique chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS3/c10-7-12-13-9(18-7)17-4-5-3-6(15)14-1-2-16-8(14)11-5/h1-3H,4H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIFKJIEBLKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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